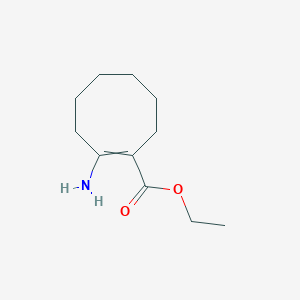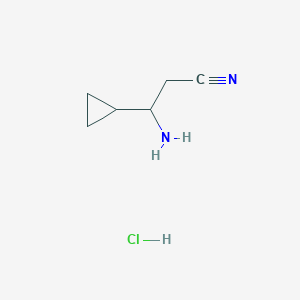![molecular formula C16H12BrClO3 B11821942 3-[5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B11821942.png)
3-[5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid is an organic compound with the molecular formula C16H12BrClO3 This compound is characterized by the presence of a bromo and chloro substituent on a phenyl ring, connected through a methoxy group to another phenyl ring, which is further linked to a prop-2-enoic acid moiety
Méthodes De Préparation
The synthesis of 3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 5-bromo-2-chlorophenol and 2-chlorobenzyl chloride.
Formation of the Ether Linkage: The phenol group of 5-bromo-2-chlorophenol reacts with 2-chlorobenzyl chloride in the presence of a base to form the ether linkage.
Formation of the Prop-2-enoic Acid Moiety: The resulting compound is then subjected to a reaction with acryloyl chloride in the presence of a base to introduce the prop-2-enoic acid moiety.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The bromo and chloro substituents can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Addition Reactions: The double bond in the prop-2-enoic acid moiety can participate in addition reactions, such as hydrogenation or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid involves its interaction with molecular targets through its functional groups. The bromo and chloro substituents can form halogen bonds, while the methoxy group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar compounds include:
3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}propanoic acid: Lacks the double bond in the prop-2-enoic acid moiety.
3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}acetic acid: Contains an acetic acid moiety instead of prop-2-enoic acid.
3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}butanoic acid: Contains a butanoic acid moiety.
The uniqueness of 3-{5-bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H12BrClO3 |
|---|---|
Poids moléculaire |
367.62 g/mol |
Nom IUPAC |
3-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H12BrClO3/c17-13-6-7-15(11(9-13)5-8-16(19)20)21-10-12-3-1-2-4-14(12)18/h1-9H,10H2,(H,19,20) |
Clé InChI |
UCLQVZPKJSEHLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-[2-[3-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11821859.png)
![6-bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11821866.png)

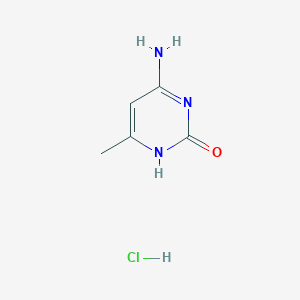

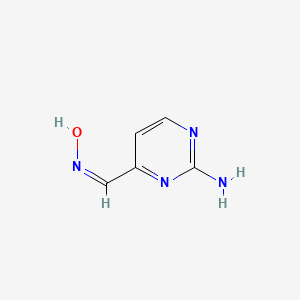
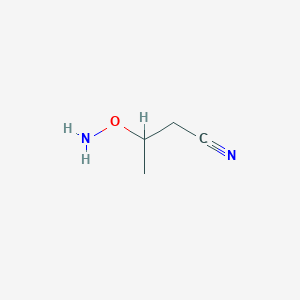

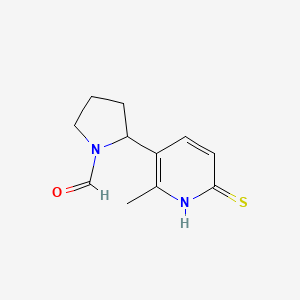
![3-[2-(methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetate](/img/structure/B11821933.png)
![tert-butyl 2-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate](/img/structure/B11821940.png)
